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Compound of Interest

Compound Name: 4,4'-Dinitrobiphenyl

Cat. No.: B073382 Get Quote

For researchers, scientists, and drug development professionals, understanding the

physicochemical and toxicological properties of chemical compounds is paramount. This guide

provides a comprehensive in silico analysis of 4,4'-Dinitrobiphenyl, a nitroaromatic

compound, and compares its predicted and experimental properties with related isomers,

offering valuable insights for computational toxicology and drug discovery pipelines.

This comparative guide delves into the characteristics of 4,4'-Dinitrobiphenyl and its structural

isomers, 2,2'-Dinitrobiphenyl and 3,3'-Dinitrobiphenyl. By presenting a side-by-side comparison

of their physicochemical properties and toxicological profiles, this document aims to equip

researchers with the necessary data to evaluate their potential applications and hazards. The

information is compiled from various public databases and scientific literature, supplemented

with descriptions of the methodologies for both in silico and experimental assessments.

Physicochemical Properties: A Comparative
Overview
The arrangement of the nitro groups on the biphenyl backbone significantly influences the

physicochemical properties of dinitrobiphenyl isomers. These properties, in turn, play a crucial

role in the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the

compounds. The following table summarizes key physicochemical parameters for 4,4'-
Dinitrobiphenyl and its 2,2'- and 3,3'- isomers.
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Property 4,4'-Dinitrobiphenyl 2,2'-Dinitrobiphenyl 3,3'-Dinitrobiphenyl

Molecular Formula C₁₂H₈N₂O₄[1][2] C₁₂H₈N₂O₄[3] C₁₂H₈N₂O₄[4][5]

Molecular Weight (

g/mol )
244.21[2] 244.20[6] 244.20

Melting Point (°C) 239-241 124-126[6][7] 200-202

Boiling Point (°C) 358.4 305[7] 416[4]

LogP (octanol-water

partition coefficient)
3.89 3.59 3.7[8]

Water Solubility Insoluble Insoluble in water[7] -

Appearance Yellow crystalline solid
Light yellow to beige

crystalline powder[7]
-

Toxicological Profile: A Look into Potential Hazards
The toxicity of nitroaromatic compounds is a significant concern. In silico and experimental data

provide insights into the potential carcinogenicity, mutagenicity, and acute toxicity of

dinitrobiphenyls.
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Toxicity
Endpoint

4,4'-
Dinitrobipheny
l

2,2'-
Dinitrobipheny
l

3,3'-
Dinitrobipheny
l

4-
Nitrobiphenyl
(Reference)

Oral LD50 (rat)
Data not

available

Data not

available

Data not

available
2230 mg/kg[9]

Oral LD50

(rabbit)

Data not

available

Data not

available

Data not

available
1970 mg/kg[9]

Carcinogenicity

Suspected

human

carcinogen

Data not

available

Data not

available

Suspected

Human

Carcinogen[9]

Mutagenicity

Mutagenic

activity has been

reported for

dinitrobiphenyl

derivatives.[10]

Data not

available

Data not

available

Mutagenic

activity has been

reported.[10]

Experimental and Computational Protocols
A combination of experimental and computational methods is employed to characterize

chemical compounds. Below are detailed protocols for key analyses.

In Silico ADMET Prediction Protocol
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a

computational method to estimate the pharmacokinetic and toxicological properties of a

compound.

Methodology:

Molecular Descriptor Calculation: The 2D or 3D structure of the molecule is used to calculate

a wide range of molecular descriptors, such as physicochemical properties (e.g., LogP,

molecular weight, polar surface area) and topological indices.

Model Application: These descriptors are then used as input for various predictive models.

These models are typically Quantitative Structure-Activity Relationship (QSAR) or machine
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learning models that have been trained on large datasets of compounds with known

experimental ADMET properties.

Property Prediction: The models output predictions for various ADMET endpoints, including

but not limited to:

Absorption: Human intestinal absorption, Caco-2 permeability, P-glycoprotein

substrate/inhibitor.

Distribution: Blood-brain barrier penetration, plasma protein binding.

Metabolism: Cytochrome P450 (CYP) inhibition and substrate specificity.

Excretion: Renal clearance.

Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity, cardiotoxicity.

Analysis of Results: The predicted properties are analyzed to assess the overall ADMET

profile of the compound and identify potential liabilities.

Software: A variety of commercial and open-source software packages are available for in silico

ADMET prediction, including Derek Nexus, HazardExpert, and VEGA.[11]

Molecular Docking Protocol
Molecular docking is a computational technique that predicts the preferred orientation of one

molecule to a second when bound to each other to form a stable complex.

Methodology:

Preparation of Receptor and Ligand:

Receptor: The 3D structure of the target protein (receptor) is obtained from a protein

database (e.g., Protein Data Bank). Water molecules and other non-essential molecules

are typically removed, and hydrogen atoms are added.

Ligand: The 3D structure of the small molecule (ligand) is generated and its energy is

minimized.
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Binding Site Definition: The active site or binding pocket of the receptor is defined. This can

be based on the location of a co-crystallized ligand or predicted using binding site prediction

algorithms.

Docking Simulation: A docking algorithm is used to explore the conformational space of the

ligand within the defined binding site. The algorithm generates a variety of possible binding

poses.

Scoring and Ranking: Each generated pose is evaluated using a scoring function that

estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked based on their

scores.

Analysis of Results: The top-ranked poses are analyzed to understand the binding mode,

key interactions (e.g., hydrogen bonds, hydrophobic interactions), and to predict the binding

affinity.

Ames Test Protocol
The Ames test is a widely used short-term bacterial reverse mutation assay to assess the

mutagenic potential of chemical compounds.[12][13]

Methodology:

Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine

(i.e., they cannot synthesize histidine and require it for growth) are used.[13] These strains

have different types of mutations in the histidine operon.

Metabolic Activation: The test compound is often tested in the presence and absence of a rat

liver extract (S9 fraction). The S9 fraction contains enzymes that can metabolize the test

compound into potentially mutagenic metabolites.

Exposure: The bacterial strains are exposed to different concentrations of the test

compound, with and without the S9 mix.

Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.

Incubation: The plates are incubated at 37°C for 48-72 hours.
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Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-

prototrophic state (his+) can grow and form colonies. The number of revertant colonies is

counted for each concentration of the test compound and compared to the number of

spontaneous revertant colonies in the negative control.

Interpretation: A significant, dose-dependent increase in the number of revertant colonies

compared to the negative control indicates that the test compound is mutagenic.

Visualizing Molecular Pathways and Workflows
To better understand the processes involved in the analysis and potential biological impact of

4,4'-Dinitrobiphenyl, the following diagrams, generated using the Graphviz DOT language,

illustrate a typical in silico analysis workflow and a plausible metabolic pathway.
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In Silico Analysis Workflow for a Chemical Compound.
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Plausible Metabolic Pathway of 4,4'-Dinitrobiphenyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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